molecular formula C20H22N2O3S2 B10994217 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide

Cat. No.: B10994217
M. Wt: 402.5 g/mol
InChI Key: AVFSAIAUKCXGJG-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a phenylsulfonyl group, a thiophene ring, and a carboxamide group

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H22N2O3S2/c1-13(2)22-15(4)14(3)18(27(24,25)16-9-6-5-7-10-16)19(22)21-20(23)17-11-8-12-26-17/h5-13H,1-4H3,(H,21,23)

InChI Key

AVFSAIAUKCXGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. Specific pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a thiophene ring and a phenylsulfonyl group makes it a versatile compound for various applications.

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O3S. It features a pyrrole ring, a thiophene moiety, and a carboxamide group, which contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H24N2O3S
Molecular Weight396.5 g/mol
Functional GroupsPyrrole, Thiophene, Carboxamide

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to selectively inhibit the growth of various cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle regulation. For example:

  • Selectivity : The compound demonstrated higher selectivity towards specific cancer cell lines compared to normal cells, suggesting a favorable therapeutic index.

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Its mechanism may involve:

  • Inhibition of Enzyme Activity : The compound appears to disrupt microbial enzyme functions essential for survival.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound, which may be beneficial in treating conditions characterized by excessive inflammation. The proposed mechanisms include:

  • Cytokine Modulation : The compound may downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cell Viability Assays :
    • In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines while sparing normal cells.
  • Mechanistic Studies :
    • Investigations into the mechanistic pathways revealed that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption.
  • Comparative Analysis :
    • Comparative studies with other known anticancer agents showed that this compound has a unique profile of activity, particularly against resistant cancer types.

Summary of Findings

The biological activities of this compound suggest it holds promise as a therapeutic agent in oncology and infectious diseases. Its selective action against cancer cells and potential for modulating inflammatory responses make it a candidate for further development.

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